Acetone O-(benzyloxycarbonyl)oxime
Overview
Description
Synthesis Analysis
The synthesis of oxime derivatives can be achieved through various methods. For instance, O-acetyl oximes are used as directing groups for Pd-catalyzed C-H bond functionalization, which can be transformed into various functionalized compounds . Additionally, acetone oxime acrylate has been synthesized as a new active ester monomer, indicating that acetone oxime can be modified to introduce acrylate groups . The synthesis of acetone O-((2,5-dichlorophenyl)sulfonyl) oxime from acetone oxime using triethylamine suggests that acetone oxime can act as a precursor for further functionalization .
Molecular Structure Analysis
The molecular structure of acetone oxime derivatives can be complex and is often studied using spectroscopic methods such as NMR. For example, acetone O-((2,5-dichlorophenyl)sulfonyl) oxime was characterized using 1H NMR and 13C NMR spectra . These techniques are crucial for understanding the molecular structure and confirming the identity of synthesized compounds.
Chemical Reactions Analysis
Oxime derivatives participate in various chemical reactions. The cyclization of O-acetoacetylbenzamide oxime derivatives, for example, proceeds with the elimination of acetone to afford oxadiazolin-5-one derivatives . The photochemistry of oxime acetates can lead to isomerization and rearrangement reactions, producing cyclopropane derivatives . Furthermore, the conversion of oximes to carbonyl compounds can be mediated by zirconium oxychloride octahydrate in aqueous acetone .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetone oxime derivatives can vary widely. The reactive polymer derived from acetone oxime acrylate is soluble in various organic solvents and can undergo polymer analogous reactions to yield copolymers with specific properties, such as a lower critical solution temperature (LCST) in water . The oxidation of hydrocarbons using Oxone catalyzed by a manganese complex in the presence of oxalic acid does not afford alkyl hydroperoxides, which is a notable chemical property of the reaction environment .
Scientific Research Applications
1. Synthesis of Amides from Amino Alcohols
Acetone O-(benzyloxycarbonyl)oxime, among other oxime esters, is utilized in the synthesis of amides from amino alcohols. This process is characterized by extremely mild conditions, resulting in good yields and exhibiting total chemoselectivity when amino alcohols are used (Fernández, Menéndez, & Gotor, 1991).
2. Determination of Disease Biomarkers
In medical research, derivatives of acetone oxime have been used in developing methods for determining disease biomarkers such as acetone, hexanal, and heptanal in human blood. This technique involves derivatization with O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine and gas chromatography-mass spectrometry, contributing to sensitive and inexpensive disease detection methods (Li et al., 2005).
3. Catalytic and Chemical Reactions
Acetone oxime is involved in complex catalytic and chemical reactions, such as its interaction with [Os3(CO)10(MeCN)2] forming bridging oximato clusters. This demonstrates its utility in studying oxidative additions and bond cleavage in organometallic chemistry (Deeming, Owen, & Powell, 1990).
4. Photolysis Studies
It has been used in the study of photolysis, particularly its effect on the photolysis of copolymers of styrene and phenyl vinyl ketone. This research contributes to understanding the behavior of oximes under light exposure and their potential as quenchers in polymer chemistry (Tsunooka, Nishino, & Tanaka, 1977).
5. Molecular Docking Studies
Acetone O-((2,5-dichlorophenyl)sulfonyl) oxime has been studied using molecular docking with cholinesterase enzymes. This research offers insights into the potential applications of acetone oxime derivatives in biochemistry and pharmacology (Korkmaz, Rhyman, & Ramasami, 2022).
Safety And Hazards
properties
IUPAC Name |
benzyl (propan-2-ylideneamino) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-9(2)12-15-11(13)14-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAECLTQWHQOIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)OCC1=CC=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393274 | |
Record name | Acetone O-(benzyloxycarbonyl)oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetone O-(benzyloxycarbonyl)oxime | |
CAS RN |
137160-76-0 | |
Record name | Acetone O-(benzyloxycarbonyl)oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetone O-(benzyloxycarbonyl)oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.